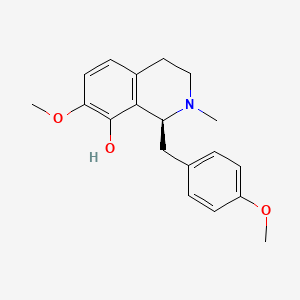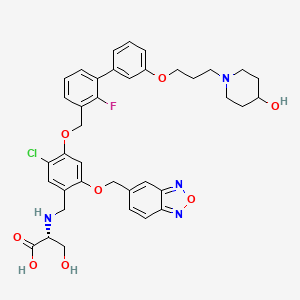
PD-L1-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-L1-IN-4 is a small molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. This compound is designed to block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby enhancing the immune system’s ability to attack cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .
化学反応の分析
Types of Reactions
PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .
科学的研究の応用
PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Industry: Utilized in the development of diagnostic assays and screening platforms for PD-L1 inhibitors .
作用機序
PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .
類似化合物との比較
PD-L1-IN-4 is compared with other small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as Incyte-001, Incyte-011, and BMS-1001. These compounds share similar mechanisms of action but differ in their binding affinities, cytotoxicity, and pharmacokinetic properties. This compound is unique in its specific binding pocket and its ability to enhance immune responses with minimal side effects .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
This compound stands out due to its optimized binding characteristics and potential for clinical application in cancer immunotherapy .
特性
分子式 |
C38H40ClFN4O8 |
|---|---|
分子量 |
735.2 g/mol |
IUPAC名 |
(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1 |
InChIキー |
CVHGLSHXHMFDJX-UUWRZZSWSA-N |
異性体SMILES |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl |
正規SMILES |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


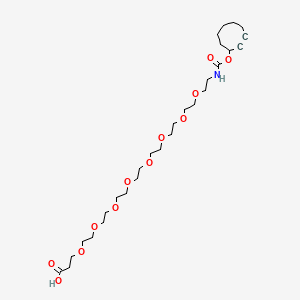
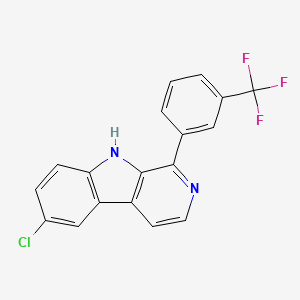
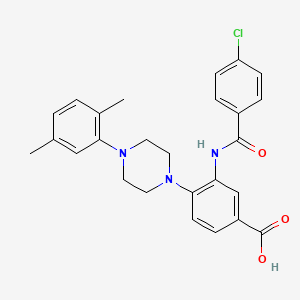
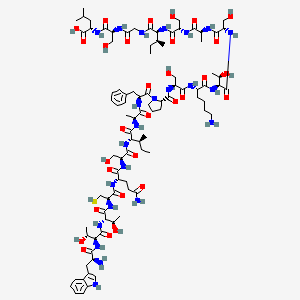
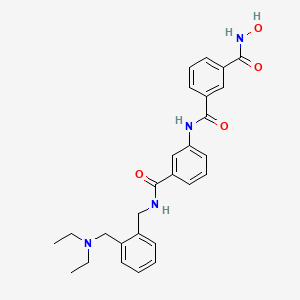
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
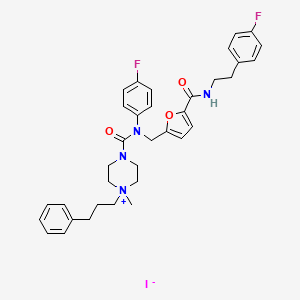
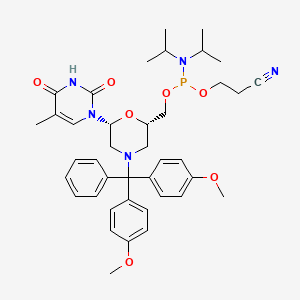
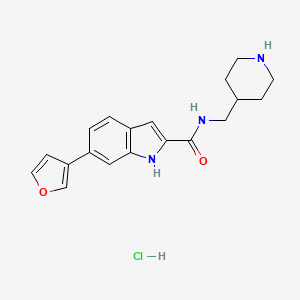
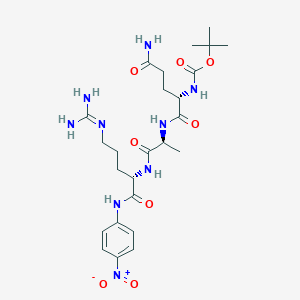
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
